Sodium;2-(carbamoylamino)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(carbamoylamino)-2-hydroxyacetate is a chemical compound with the molecular formula C3H5N2NaO4 It is a sodium salt derivative of 2-(carbamoylamino)-2-hydroxyacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(carbamoylamino)-2-hydroxyacetate can be achieved through the reaction of 2-(carbamoylamino)-2-hydroxyacetic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and then adding an equimolar amount of sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reactants and equipment to ensure efficiency and cost-effectiveness. The reaction conditions would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(carbamoylamino)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Sodium;2-(carbamoylamino)-2-hydroxyacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-(carbamoylamino)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium;2-(carbamoylamino)-2-hydroxyacetate can be compared with other similar compounds such as:
Sodium acetate: A simple sodium salt with different chemical properties and applications.
Sodium glycolate: Another sodium salt with a hydroxyl group, but with different reactivity and uses.
Sodium carbamate: A compound with a similar carbamoyl group but different overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C3H5N2NaO4 |
---|---|
Molecular Weight |
156.07 g/mol |
IUPAC Name |
sodium;2-(carbamoylamino)-2-hydroxyacetate |
InChI |
InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9);/q;+1/p-1 |
InChI Key |
MKLWBBYRBFDCCD-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])(NC(=O)N)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.